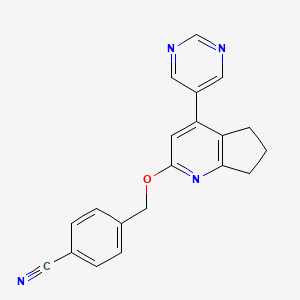

Pyridine derivative 14

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H16N4O |

|---|---|

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

4-[(4-pyrimidin-5-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)oxymethyl]benzonitrile |

InChI |

InChI=1S/C20H16N4O/c21-9-14-4-6-15(7-5-14)12-25-20-8-18(16-10-22-13-23-11-16)17-2-1-3-19(17)24-20/h4-8,10-11,13H,1-3,12H2 |

Clave InChI |

CZFKXGVEBISLMB-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(C1)N=C(C=C2C3=CN=CN=C3)OCC4=CC=C(C=C4)C#N |

Origen del producto |

United States |

Synthetic Methodologies and Pathways for Pyridine Derivative 14

Precursor-Based Synthesis Approaches

Precursor-based syntheses involve the transformation of a starting material that already contains a significant portion of the final pyridine (B92270) ring structure or a key reactive intermediate that facilitates its formation. These methods offer a controlled and often stepwise approach to the target molecule.

Enaminonitriles are versatile intermediates in the synthesis of heterocyclic compounds, including substituted pyridines. The reactivity of the enamine and nitrile functionalities allows for various cyclization strategies. For instance, 2-pyridylacetonitrile can be condensed with dimethylformamide dimethyl acetal to yield an enaminonitrile. nih.gov This enaminonitrile can then be further reacted to construct the pyridine ring. The general reactivity of methylene moieties in heteroaromatic substituted acetonitriles makes them amenable to reactions with electrophiles under mild conditions, serving as a foundation for building diverse heterocyclic systems. nih.gov

One specific example involves the reaction of an enaminonitrile with hydrazine hydrate, which can be facilitated by microwave irradiation, leading to the formation of a pyrazolylpyridine. nih.gov This highlights the utility of enaminonitriles as precursors to fused heterocyclic systems containing a pyridine ring.

Table 1: Synthesis of Pyrazolylpyridine from Enaminonitrile Precursor

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| Enaminonitrile derived from 2-pyridylacetonitrile | Hydrazine hydrate (80%) | Microwave irradiation, 2 minutes | 4-pyridin-2-yl-2H-pyrazol-3-yl-amine | 75% nih.gov |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors for the synthesis of a wide array of heterocyclic compounds, including pyridines. researchgate.net The reaction of chalcone (B49325) derivatives with a compound containing an active methylene group, such as ethyl cyanoacetate (B8463686), in the presence of a nitrogen source like ammonium (B1175870) acetate, is a well-established method for constructing the pyridine ring. This reaction proceeds through a series of condensation and cyclization steps to afford highly substituted pyridine derivatives.

For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation in ethanol has been shown to produce pyridine derivatives in excellent yields and short reaction times. nih.gov This method underscores the efficiency of using chalcone-like intermediates in pyridine synthesis. Similarly, the reaction of chalcones with malononitrile (B47326) and ammonium acetate can lead to the formation of nicotinonitrile derivatives. ekb.eg

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives

| Method | Reaction Time | Yield |

|---|---|---|

| Microwave Irradiation | 2-7 minutes | 82-94% nih.gov |

| Conventional Heating | 6-9 hours | 71-88% nih.gov |

Enaminones such as 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one are highly reactive and versatile building blocks in heterocyclic synthesis. researchgate.net The conjugated enone system makes the molecule susceptible to nucleophilic attack, while the dimethylamino group can act as a good leaving group, facilitating cyclization reactions. These precursors can react with a variety of reagents to form diverse heterocyclic structures.

For instance, the reaction of 1-substituted 3-dimethylaminoprop-2-en-1-ones with malononitrile in the presence of a base can lead to the formation of amides, which can then be cyclized to 1,2-dihydropyridine-2-one-3-carbonitriles upon refluxing in acetic acid. researchgate.net This demonstrates the utility of enaminones as direct precursors to functionalized pyridine rings.

The condensation of chalcones with 2-cyanothioacetamide provides a direct route to 3-cyanopyridine-2-thiones. researchgate.net This reaction involves a Michael addition of the cyanothioacetamide to the α,β-unsaturated ketone of the chalcone, followed by cyclization and dehydration to form the pyridinethione ring. These resulting 3-cyanopyridine-2-thiones are themselves valuable intermediates for the synthesis of more complex fused heterocyclic systems, such as thieno[2,3-b]pyridines. researchgate.net

The synthesis can be achieved by treating the enones (chalcones) with 2-cyanoethanethioamide in ethanol in the presence of triethylamine. researchgate.net This pathway offers a reliable method for introducing a sulfur functionality at the 2-position of the pyridine ring, which can be further manipulated.

The 1,8-naphthyridine (B1210474) scaffold is an important structural motif in medicinal chemistry. nih.gov The Friedländer annulation is a classical and effective method for the synthesis of quinolines and related heterocyclic systems, including 1,8-naphthyridines. This reaction typically involves the condensation of a 2-amino-pyridine derivative with a compound containing a reactive methylene group adjacent to a carbonyl, such as β-ketoesters or malononitrile derivatives.

A one-pot synthesis of 1,8-naphthyridine analogs can be achieved through the reaction of glutaraldehyde, malononitrile, and β-ketoamides in an ethanolic solution under microwave irradiation. ekb.eg Another approach involves a three-component condensation of substituted 2-aminopyridines, malononitrile or ethyl cyanoacetate, and various aldehydes. organic-chemistry.org The reaction of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds is a direct application of the Friedländer synthesis to produce 1,8-naphthyridines. ekb.eg

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. bohrium.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. bohrium.comresearchgate.net The synthesis of pyridine derivatives is particularly well-suited for MCR strategies.

A common MCR for pyridine synthesis involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a nitrogen source, often ammonium acetate. This is a variation of the Hantzsch dihydropyridine synthesis. mdpi.com Green chemistry principles are often incorporated into these MCRs, for example, by using microwave irradiation or environmentally benign solvents. nih.gov

Table 3: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, 1,3-Dicarbonyl Compound, Ammonium Acetate | Varies | Dihydropyridines/Pyridines | mdpi.com |

| 3-Cyanoacetylindoles, Ammonium Acetate, 1,3-Diarylpropenone | Conventional heating or microwave | Pyridine derivatives with triphenylamine | researchgate.net |

| Acetophenone, Aromatic Aldehyde, Ethyl Cyanoacetate, Ammonium Acetate | Refluxing ethanol with K2CO3 | 3-Cyano-2(1H)-pyridinones | ekb.eg |

Specific Reaction Conditions and Parameters

Catalysis in Pyridine Synthesis

The synthesis of the pyridine scaffold, a fundamental heterocyclic motif in pharmaceuticals and functional materials, is greatly facilitated by catalytic methodologies. Catalysis offers efficient, selective, and often more sustainable routes to complex pyridine derivatives compared to classical condensation reactions. This section details various catalytic strategies employed in the synthesis of pyridine structures, such as Pyridine derivative 14.

Transition-Metal and Rare Earth Metal-Catalyzed C-H Bond Functionalization

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for synthesizing substituted pyridines. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials, streamlining synthetic pathways.

Transition-Metal Catalysis: Transition metals, particularly those from the later groups, are widely used to catalyze the direct functionalization of pyridine rings. thieme-connect.comnih.gov These reactions can introduce a variety of substituents, including alkyl, aryl, and alkenyl groups, onto the pyridine core. researchgate.net Palladium, rhodium, iridium, and nickel are commonly employed catalysts. For instance, palladium catalysts have been used for the intramolecular C–H arylation of pyridine amides to create fused heterocyclic compounds. nih.gov The reaction of a 2-quinolinecarboxyamide bearing a C–Br bond on the N-aryl moiety with a palladium catalyst results in cyclization at the C–H bond adjacent to the amide group on the pyridine ring. nih.gov The choice of metal and ligands is crucial for controlling the regioselectivity of the functionalization, which can be directed to the C2, C3, or C4 positions of the pyridine ring. thieme-connect.com

Rare Earth Metal Catalysis: Cationic half-sandwich rare-earth metal complexes have proven to be efficient catalysts for the ortho-alkylation of pyridines via C-H addition to olefins. organic-chemistry.orgacs.org These catalysts offer an atom-economical method for producing 2-alkylated pyridine derivatives. organic-chemistry.orgresearchgate.net A broad range of substrates, including various pyridines and olefins like α-olefins and styrenes, are compatible with this method. acs.org Scandium and yttrium-based catalysts have shown high efficiency, overcoming challenges such as low pyridyl activity and β-H elimination often encountered with other metal catalysts. organic-chemistry.org Mechanistic studies suggest that the process involves C-H bond activation as the rate-determining step, followed by the insertion of the olefin into the metal-pyridyl bond. researchgate.net

Table 1: Comparison of Catalysts in C-H Bond Functionalization for Pyridine Synthesis

| Catalyst Type | Metal Example | Typical Reaction | Advantages | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium (Pd) | C-H Arylation, Alkenylation | High regioselectivity, broad substrate scope | researchgate.netnih.gov |

| Transition Metal | Iridium (Ir) | C-H Borylation, Alkylation | Unique selectivity (e.g., meta-position) | nih.gov |

| Rare Earth Metal | Scandium (Sc) | C-H Addition to Olefins | Atom-economical, high efficiency | organic-chemistry.orgresearchgate.net |

Metal-Catalyzed Cyclization Processes (e.g., Bönnemann Cyclization)

Metal-catalyzed cyclization reactions are a cornerstone of pyridine synthesis, enabling the construction of the heterocyclic ring from acyclic precursors.

The Bönnemann cyclization is a notable example, involving the [2+2+2] cycloaddition of one equivalent of a nitrile with two equivalents of acetylene, typically catalyzed by a cobalt complex. ijpsonline.comijnrd.org This method allows for the formation of the pyridine ring in a single, convergent step. ijnrd.org Variations of this reaction can produce a wide array of substituted pyridines by using substituted nitriles and alkynes. researchgate.net

Beyond the Bönnemann reaction, other metal catalysts are employed in cyclization strategies. Rhodium(III)-catalyzed methods have been developed for the one-step synthesis of derivatives like 3-fluoropyridine from α-fluoro-α,β-unsaturated oximes and terminal alkynes via C-H functionalization and cyclization. ijpsonline.com Similarly, palladium acetate in the presence of an acid like p-toluenesulfonic acid (PTSA) can catalyze the cyclization of acetophenone and 1,3-diaminopropane to yield 2-phenyl pyridine. ijpsonline.com These diverse metal-catalyzed cyclization processes provide versatile and efficient routes to highly functionalized pyridine cores.

Enzyme-Catalyzed Synthesis

Biocatalysis offers a green and sustainable alternative for the synthesis of pyridine derivatives. Enzymes operate under mild conditions, often in aqueous media, and can exhibit high levels of chemo-, regio-, and stereoselectivity. Lipases, such as that from Candida cylindracea (CcL), have been successfully employed as recyclable and reusable catalysts for synthesizing 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines. researchgate.net This enzymatic approach provides several advantages, including excellent yields (ranging from 43% to 93%), mild reaction conditions, low cost, and sustainability. researchgate.net

The mechanism of enzyme-catalyzed pyridine synthesis can be complex. In the biosynthesis of thiopeptide antibiotics, pyridine synthases catalyze a multi-step reaction that includes a formal [4+2]-cycloaddition to form an intermediate, which then undergoes dehydration and elimination to yield the final pyridine ring. nih.gov Specific amino acid residues, such as Tyr319 in the TbtD enzyme, play a crucial role in the aromatization step of the pyridine core formation. nih.gov

Magnetically Recoverable Catalysts (e.g., Magnetic Nanoparticles)

To bridge the gap between homogeneous and heterogeneous catalysis, magnetically recoverable catalysts have been developed. These catalysts combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones. nih.gov Magnetic nanoparticles (MNPs), such as iron oxide (Fe₃O₄), serve as a core that can be functionalized with a catalytically active species. nih.govrsc.org

These nano-catalysts are particularly effective in multicomponent reactions for synthesizing pyridine derivatives. researchgate.netscispace.com For example, SrFe₁₂O₁₉ has been used as a magnetic catalyst for the solvent-free synthesis of 2-amino-3-cyanopyridines from aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. nih.gov The key advantage of these catalysts is their simple separation from the reaction mixture using an external magnet, allowing for efficient recovery and reuse over multiple reaction cycles with minimal loss of activity. nih.gov This approach aligns with the principles of green chemistry by reducing catalyst waste and simplifying product purification. nih.govrsc.org

Table 2: Examples of Magnetically Recoverable Catalysts in Pyridine Synthesis

| Magnetic Core | Functional Group/Active Metal | Target Pyridine Derivative | Key Advantages | Reference |

|---|---|---|---|---|

| Fe₃O₄ | Saponin/Copper(II) | Acridines, Quinolines | Green, works in aqueous media, reusable | nih.gov |

| SrFe₁₂O₁₉ | Strontium Ferrite | 2-amino-3-cyanopyridines | Solvent-free conditions, high yield | nih.gov |

Palladium-Catalyzed Processes

Palladium catalysis is a particularly versatile and powerful tool for the synthesis and functionalization of pyridine derivatives. rsc.org Palladium catalysts are effective in a wide range of transformations, including cross-coupling reactions, C-H activation, and cyclization events. nih.govacs.org

One common approach is the intramolecular C–H arylation of pyridine derivatives to afford fused heterocyclic systems. nih.gov For instance, the cyclization of quinoline amides can be achieved with high efficiency using a palladium acetate catalyst in combination with a phosphine ligand like triphenylphosphine. nih.gov Another strategy involves the Pd(II)-catalyzed reaction of α,β-unsaturated oxime ethers with alkenes. nih.govacs.org This process proceeds through a C–H alkenylation followed by an aza-6π-electrocyclization to furnish multisubstituted pyridines with complete regioselectivity. nih.govacs.org

Palladium catalysts are also central to cross-coupling reactions, such as the Suzuki reaction, which can be used to attach aryl groups to the pyridine ring. acs.org The choice of palladium catalyst, ligands, and bases is critical for optimizing reaction yields and preventing the formation of byproducts. acs.org The development of these processes has provided access to a vast array of structurally diverse pyridine alkaloids and other complex molecules. acs.org

Organocatalysis in Pyridine Synthesis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a more sustainable and often less toxic alternative to metal-based catalysis. organic-chemistry.org This field has expanded to include the synthesis and functionalization of pyridines.

Recent developments include photochemical methods where an organic photocatalyst enables the functionalization of pyridines. acs.org This strategy can harness the reactivity of pyridinyl radicals, generated from the single-electron reduction of pyridinium (B92312) ions, to couple with other radical species. acs.org This approach allows for C4-allylation of pyridines with high regioselectivity, a pattern distinct from classical Minisci reactions. acs.org

Organocatalytic methods can also be used to construct the pyridine ring itself. For example, a base-catalyzed, three-component reaction of ynals, isocyanates, and amines or alcohols can produce highly substituted pyridines without the need for any metal catalyst. organic-chemistry.org Other approaches demonstrate the assembly of symmetrical and unsymmetrical 2,6-diarylpyridines through the organocatalytic decarboxylation of amino acids and dual C(sp³)–H bond oxidation of carbonyl compounds. researchgate.net These metal-free protocols are environmentally benign, cost-effective, and provide access to functionalized pyridines under mild conditions. organic-chemistry.org

Advanced Synthetic Methodologies for this compound

The synthesis of pyridine cores is a cornerstone of heterocyclic chemistry, providing access to a vast array of compounds with significant applications. The following sections detail several advanced synthetic methodologies that can be employed for the preparation of specifically substituted pyridines, such as this compound.

Hantzsch Pyridine Synthesis and its Variations

The Hantzsch pyridine synthesis, first described by Arthur Rudolf Hantzsch in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. wikipedia.org The typical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.orgchemtube3d.com

The initial product is a 1,4-dihydropyridine, which can be aromatized in a subsequent step to yield the final pyridine. wikipedia.org The driving force for this oxidation is the formation of the stable aromatic pyridine ring. wikipedia.org Variations of this synthesis allow for the preparation of asymmetrically substituted pyridines. youtube.com

Key Features of the Hantzsch Synthesis:

| Feature | Description |

| Reactants | Aldehyde, β-ketoester (2 equivalents), Ammonia or Ammonium Acetate |

| Intermediate | 1,4-Dihydropyridine (Hantzsch ester) wikipedia.org |

| Final Product | Substituted Pyridine |

| Key Advantage | High atom economy as a multi-component reaction. fiveable.me |

Modifications to the classical Hantzsch synthesis have been developed to improve yields and reaction conditions. For instance, the reaction can be performed in aqueous media, and various oxidizing agents such as ferric chloride, manganese dioxide, or potassium permanganate can be used for the aromatization step in a one-pot synthesis. wikipedia.org Microwave-assisted Hantzsch synthesis has also been shown to be effective. wikipedia.org

Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz pyridine synthesis is a two-step method for producing substituted pyridines. jk-sci.comorganic-chemistry.org This process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgwikipedia.org This intermediate then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. jk-sci.comorganic-chemistry.org

A significant advantage of the Bohlmann-Rahtz synthesis over the Hantzsch synthesis is that it directly produces the aromatic pyridine ring without the need for a separate oxidation step. organic-chemistry.org However, the high temperatures required for the cyclodehydration can be a drawback. organic-chemistry.org To address this, catalysts such as acetic acid, Amberlyst 15 ion-exchange resin, zinc bromide (II), or ytterbium triflate (III) can be used to lower the required reaction temperature. jk-sci.com

Reaction Steps and Conditions:

| Step | Description | Conditions |

| 1. Condensation | An enamine reacts with an alkynone. jk-sci.com | Typically mild conditions. |

| 2. Isomerization & Cyclodehydration | The resulting aminodiene intermediate undergoes E/Z isomerization followed by cyclization and dehydration. jk-sci.com | Often requires high temperatures, which can be lowered with acid catalysis. jk-sci.comorganic-chemistry.org |

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized pyridines. wikipedia.org The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium acetate. wikipedia.orgnih.gov This method is known for its ability to generate 2,4,6-trisubstituted pyridines. youtube.com

The mechanism begins with the formation of a Michael adduct between the enolate of the α-pyridinium methyl ketone and the α,β-unsaturated ketone. wikipedia.org Subsequent reaction with ammonia, cyclization, and dehydration lead to the formation of the pyridine ring. wikipedia.org One of the key intermediates is a 1,5-dicarbonyl compound. wikipedia.org

Variations of the Kröhnke synthesis have expanded its scope. For example, using 1-cyanomethylpyridinium salts can lead to the formation of 2-aminopyridines. baranlab.org A one-pot Kröhnke method in aqueous media has been developed for the synthesis of 4'-aryl-2,2':6',2''-terpyridines. wikipedia.org

Gattermann-Skita Synthesis

The Gattermann-Skita synthesis is another method for the preparation of pyridine derivatives. ijpsonline.com In this synthesis, a malonate ester salt reacts with dichloromethylamine. ijpsonline.comscribd.com This reaction provides a route to pyridines with specific substitution patterns. The Chichibabin pyridine synthesis is a related method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org

Synthesis of Tetrazolo-fused-pyridine Derivatives

Tetrazolo-fused pyridine derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry. researchgate.net An efficient method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of pyridine N-oxides with sulfonyl or phosphoryl azides in the absence of a solvent. researchgate.net Diphenyl phosphorazidate has been identified as a particularly effective reagent, providing high yields. researchgate.net

Another approach involves a one-pot reaction of pyridine-N-oxides with sodium azide and triflic anhydride as an activator in acetonitrile at low temperatures. researchgate.net Tetrazolo[1,5-a]pyridines can also be prepared from the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate. researchgate.net

Synthetic Approaches to Tetrazolo[1,5-a]pyridines:

| Starting Material | Reagents | Key Features |

| Pyridine N-oxides | Sulfonyl or phosphoryl azides | Good to excellent yields, solvent-free conditions. researchgate.net |

| Pyridine N-oxides | Sodium azide, triflic anhydride | One-pot reaction, mild conditions. researchgate.net |

| 2-Halopyridines | Trimethylsilyl azide, tetrabutylammonium fluoride hydrate | Allows for further functionalization. researchgate.net |

Three-Component Approaches to Pyridin-4-ol Derivatives

A flexible three-component reaction provides a modern approach to highly substituted pyridin-4-ol derivatives. chim.it This method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it This approach is notable for its ability to assemble complex pyridine structures from simple starting materials in a single step. chim.it

A four-component variation of this reaction leads to the formation of corresponding pyridin-4-yl nonaflates. chim.it These nonaflates are versatile precursors for further synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. chim.it

Reactions of Pyridine Derivatives with Dichloromethane

Pyridine derivatives, including compound This compound , can undergo slow reactions with dichloromethane (DCM), a common solvent, under ambient conditions. This reaction typically results in the formation of methylenebispyridinium dichloride compounds. The reaction mechanism is proposed to be a sequence of two consecutive SN2 reactions.

In the initial step, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking a molecule of dichloromethane and displacing a chloride ion to form a pyridinium salt intermediate. This intermediate is then susceptible to a second nucleophilic attack by another molecule of the pyridine derivative. This second substitution is significantly faster than the first, leading to the formation of the bispyridinium product. Due to the rapid second substitution, the monosubstitution product is often not isolated or detected during the reaction.

The reactivity of pyridine derivatives in this reaction is influenced by the nature of the substituents on the pyridine ring. Electron-donating groups can enhance the nucleophilicity of the pyridine nitrogen, thereby increasing the reaction rate. For instance, 4-(dimethylamino)pyridine (DMAP) reacts faster than pyridine itself.

A study on the kinetics of the reaction between 4-(dimethylamino)pyridine and dichloromethane provided the following second-order rate constants:

| Reaction Step | Rate Constant (k) at Ambient Temperature |

| First Substitution (k₁) | 2.56 (±0.06) x 10⁻⁸ M⁻¹ s⁻¹ |

| Second Substitution (k₂) | 4.29 (±0.01) x 10⁻⁴ M⁻¹ s⁻¹ |

This interactive table provides kinetic data for the reaction of a representative pyridine derivative with dichloromethane.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of This compound in substitution reactions is dictated by the electron-deficient nature of the pyridine ring, which is a consequence of the electronegative nitrogen atom.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. The nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. Furthermore, under the acidic conditions often employed for electrophilic aromatic substitution, the pyridine nitrogen is protonated, further deactivating the ring. When electrophilic substitution does occur, it preferentially takes place at the 3-position. This is because the cationic intermediates formed by attack at the 2- and 4-positions have a resonance structure that places a positive charge on the nitrogen atom, which is highly unfavorable.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. For nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, must be present at one of these positions. The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the subsequent elimination of the leaving group.

Formation and Reactions of Pyridine N-Oxides

The formation of a pyridine N-oxide from This compound can be a useful synthetic strategy to alter the reactivity of the pyridine ring.

Formation of Pyridine N-Oxides: Pyridine derivatives can be oxidized to their corresponding N-oxides using various oxidizing agents. Common reagents for this transformation include peroxy acids, such as peracetic acid and m-chloroperbenzoic acid (m-CPBA). Hydrogen peroxide in the presence of a suitable catalyst, like a carboxylic acid, can also be employed.

Reactions of Pyridine N-Oxides: The N-oxide functionality significantly modifies the electronic properties of the pyridine ring. The oxygen atom can donate electron density back into the ring through resonance, which activates the ring towards electrophilic attack, particularly at the 4-position. This allows for electrophilic substitution reactions to be carried out under milder conditions than those required for the parent pyridine. For example, nitration of a pyridine N-oxide typically yields the 4-nitro derivative. Following the electrophilic substitution, the N-oxide can be deoxygenated back to the pyridine, providing a route to otherwise difficult-to-synthesize substituted pyridines.

Aldol Condensation of Alkylpyridines

If This compound possesses an alkyl substituent, particularly at the 2- or 4-position, it can participate in aldol-type condensation reactions. The protons on the α-carbon of the alkyl group are acidic due to the electron-withdrawing nature of the pyridine ring, which can stabilize the resulting carbanion.

In the presence of a base, a proton can be abstracted from the alkyl group to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile and attack the carbonyl carbon of an aldehyde or ketone. The initial product is a β-hydroxyalkylpyridine, which can subsequently dehydrate, often under the reaction conditions, to yield a conjugated system.

Advanced Spectroscopic and Structural Elucidation of Pyridine Derivative 14

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of Pyridine (B92270) Derivative 14 reveals several characteristic absorption bands that confirm its structural components. The presence of two amino (NH₂) groups is indicated by strong absorption bands observed at 3450, 3400, 3340, and 3250 cm⁻¹. A sharp band at 2230 cm⁻¹ is characteristic of the stretching vibration of a nitrile (C≡N) group. Aromatic C-H stretching is confirmed by the band at 3100 cm⁻¹, while the band at 2990 cm⁻¹ corresponds to aliphatic C-H stretching.

Table 1: IR Spectral Data for Pyridine Derivative 14

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450, 3400, 3340, 3250 | NH₂ Stretching |

| 3100 | Aromatic C-H Stretching |

| 2990 | Aliphatic C-H Stretching |

| 2230 | C≡N (Nitrile) Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound displays distinct signals that correspond to the different types of protons in the molecule. A singlet at δ 2.48 ppm is assigned to the three protons of the methyl (CH₃) group. Two separate singlets at δ 4.42 and 5.33 ppm correspond to the four protons of the two amino (NH₂) groups. A multiplet observed in the range of δ 6.84–7.88 ppm is attributed to the six aromatic protons (Ar-H).

Table 2: ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 2.48 | Singlet | 3H | CH₃ |

| 4.42, 5.33 | Singlet | 4H | 2 x NH₂ |

| 6.84–7.88 | Multiplet | 6H | Ar-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, a signal at δ 13.42 ppm is characteristic of the methyl (CH₃) carbon. The carbon of the nitrile (C≡N) group appears at δ 118.95 ppm. The aromatic carbons (Ar-C) are observed in the region of δ 127.87–149.97 ppm.

Table 3: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 13.42 | CH₃ |

| 118.95 | C≡N |

| 127.87–149.97 | Ar-C |

Two-Dimensional (2D)-NMR Analysis (e.g., HSQC)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing correlations between directly bonded protons and carbons. While specific HSQC data for this compound is not available in the cited literature, a representative analysis for a similar 1,8-naphthyridine (B1210474) derivative reveals expected correlations. rsc.orgresearchgate.net For instance, the proton signal of the methyl group would show a direct correlation to the methyl carbon signal. Similarly, the aromatic protons would correlate with their directly attached aromatic carbons, aiding in the unambiguous assignment of the complex aromatic region of the spectrum. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 275, which corresponds to its molecular weight. The base peak is observed at an m/z of 77, which is characteristic of a phenyl group fragment.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment | Relative Intensity (%) |

| 275 | Molecular Ion (M⁺) | 2.08 |

| 77 | Base Peak (Phenyl fragment) | 100 |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) analysis is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific XRD data for this compound is not provided in the primary reference, studies on closely related 2-amino-3-cyanopyridine (B104079) and 1,8-naphthyridine derivatives reveal key structural features. nih.govarkat-usa.orgmdpi.comresearchgate.netnih.gov These studies typically show that the fused pyridine rings form a planar system. The amino and cyano substituents, along with any other groups on the rings, have well-defined bond lengths and angles. The crystal packing is often stabilized by intermolecular hydrogen bonding involving the amino groups and the nitrogen atoms of the pyridine rings and cyano groups. nih.govarkat-usa.orgmdpi.comresearchgate.netnih.gov

Correlation of Spectroscopic Data with Diverse Structural Arrangements

The structural elucidation of complex heterocyclic molecules like this compound, identified as a 1,8-naphthyridine derivative, is critically dependent on the synergistic use of various spectroscopic techniques. mdpi.com The correlation between the spectral data obtained from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a detailed blueprint of the molecule's architecture. This enables the unambiguous assignment of its diverse structural features, from the core ring system to the specific functional groups attached.

The structure of this compound, synthesized from the reaction of 2-amino-4-methyl-6-phenylpyridine-3-carbonitrile with malononitrile (B47326), is confirmed by its unique spectral fingerprint. mdpi.com Each spectroscopic method offers complementary information, and their combined analysis confirms the formation of the fused 1,8-naphthyridine ring system.

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides direct evidence for the presence of key functional groups within the molecule. The distinct absorption bands are correlated with specific vibrational modes of the bonds present in this compound. For instance, the presence of two amino (NH₂) groups is strongly indicated by sharp bands at 3450, 3400, 3340, and 3250 cm⁻¹. mdpi.com A strong absorption at 2230 cm⁻¹ is characteristic of a nitrile (C≡N) group, a key feature of the molecule. mdpi.com Aromatic C-H stretching is observed at 3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears at 2990 cm⁻¹. mdpi.com

Table 1: IR Spectral Data for this compound mdpi.com

| Frequency (cm⁻¹) | Assignment | Structural Feature Indicated |

|---|---|---|

| 3450, 3400, 3340, 3250 | N-H Stretching | Two Amino (NH₂) groups |

| 3100 | Aromatic C-H Stretching | Aromatic Rings |

| 2990 | Aliphatic C-H Stretching | Methyl (CH₃) group |

| 2230 | C≡N Stretching | Cyano group |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides profound insight into the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum details the chemical environment of the hydrogen atoms. A singlet at δ 2.48 ppm corresponds to the three protons of the methyl (CH₃) group. mdpi.com The four protons of the two amino groups appear as two separate singlets at δ 4.42 and 5.33 ppm, which is consistent with their distinct chemical environments within the rigid ring structure. mdpi.com A complex multiplet observed between δ 6.84 and 7.88 ppm is assigned to the six protons of the aromatic rings, including the phenyl group and the pyridine/naphthyridine system. mdpi.com

Table 2: NMR Spectral Data for this compound (in DMSO-d₆) mdpi.com

| Technique | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H-NMR | 2.48 (s, 3H) | CH₃ |

| 4.42, 5.33 (2s, 4H) | 2NH₂ | |

| 6.84–7.88 (m, 6H) | Ar–H | |

| ¹³C-NMR | 13.42 | CH₃ |

| 118.95 | C≡N | |

| 127.87–149.97 | Ar–C |

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides evidence of the compound's elemental composition. For this compound, the mass spectrum shows a molecular ion peak (M⁺) at an m/z of 275, which corresponds to the molecular formula C₁₆H₁₃N₅. mdpi.com The base peak at m/z 77 is characteristic of a phenyl fragment (C₆H₅⁺), confirming the presence of an unsubstituted phenyl ring within the structure. mdpi.com This fragmentation pattern is consistent with the proposed structure, where the phenyl group can be readily cleaved from the main heterocyclic frame.

The structural arrangement of this compound as a fused 1,8-naphthyridine system represents a more complex architecture compared to simple substituted pyridines. In such fused systems, the electronic environment of the pyridine ring is significantly altered, which is reflected in the spectroscopic data. For example, the chemical shifts of the aromatic protons and carbons are influenced by the electron distribution across the entire bicyclic system. acs.orgacs.org The rigidity of the fused structure can also lead to distinct signals for chemically similar groups, such as the two NH₂ groups observed in the ¹H-NMR spectrum, which might otherwise appear as a single signal in a more flexible molecule. mdpi.comrsc.org The study of such diverse structural arrangements, from simple pyridines to polycyclic systems like naphthyridines, relies on the detailed interpretation of these nuanced spectroscopic correlations. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of Pyridine Derivative 14

Density Functional Theory (DFT) Calculations

Density functional theory is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely applied to understand the geometry, reactivity, and spectroscopic characteristics of chemical compounds.

Molecular Structure Optimization

Molecular structure optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This is a crucial first step in most computational chemistry studies.

In a study focused on novel pyridine (B92270) derivatives synthesized via Suzuki cross-coupling reactions, the structures of a series of compounds, including one designated as derivative 14 , were optimized using the B3LYP/6-31G(d,p) level of theory with the GAUSSIAN 09 software package. science.gov This level of theory is a common choice that balances computational cost and accuracy for organic molecules.

Another investigation on a different set of pyridine derivatives also employed the B3LYP/6-31G(d,p) basis set for geometry optimization to explore their potential as chiral dopants for liquid crystals. science.gov

For a study on the corrosion inhibition potential of pyridine derivatives, the B3LYP method with a larger 6-31++G(d,p) basis set was used for optimization. This basis set includes diffuse functions (++) to better describe anions and systems with lone pairs, which is relevant for studying interactions with metal surfaces.

In the context of developing kinase inhibitors, a tetrahydropyranyl oxy-pyridine derivative, also labeled 14 (specifically, N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide), was investigated. While the specific DFT optimization parameters for this exact compound are not detailed in the provided search results, such studies typically involve geometry optimization as a standard procedure before further analysis like docking. science.gov

Electronic Structure Analysis

The electronic structure of a molecule, particularly the frontier molecular orbitals, provides deep insights into its reactivity and electronic properties.

The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron. The energies of these orbitals are key indicators of chemical reactivity.

For a series of pyridine derivatives investigated for their corrosion inhibition properties, the HOMO and LUMO energies were calculated using the B3LYP/6-31++G(d,p) method. Generally, higher HOMO energy (EHOMO) and lower LUMO energy (ELUMO) are associated with better inhibition efficiency. One of the studied inhibitors, methyl 2-aminopyridine-4-carboxylate, which was part of a group of pyridine derivatives, showed the highest EHOMO at -0.23167 eV and the lowest ELUMO at -0.7047 eV in its series.

In a separate study on different pyridine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the HOMO and LUMO energies to understand their electronic properties and potential applications. science.gov

The energy band gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability.

For the pyridine derivatives studied as corrosion inhibitors, the energy gap was a key calculated parameter. The derivative with the best-predicted performance, methyl 2-aminopyridine-4-carboxylate, had the lowest energy gap in its series at 0.1612 eV.

In research on imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, the energy gap was analyzed to assess the chemical reactivity of the compounds. scribd.com A smaller ΔE value generally indicates a more reactive compound.

Vibrational Frequencies Analysis

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. Comparing calculated frequencies with experimental spectra helps to confirm the molecular structure and assign spectral bands to specific vibrational modes.

In a study of sulfonamide-derived esters, where a pyridine derivative was unexpectedly formed, theoretical vibrational frequencies were calculated using DFT with the B3LYP/6-31G(d,p) basis set. researchgate.net The calculated frequencies were then compared with experimental IR spectra to support the structural characterization of the synthesized compounds. researchgate.net

For other new heterocyclic compounds, including pyridine derivatives, vibrational analyses were performed to calculate thermodynamic properties at different temperatures, revealing correlations between heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) with temperature. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability.

For the pyridine derivatives investigated as corrosion inhibitors, several global reactivity descriptors were calculated using the B3LYP/6-31++G(d,p) method. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). Softer molecules are generally more reactive.

Softness (σ): The reciprocal of hardness (σ = 1/η). Higher softness indicates higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

The study found that corrosion inhibition efficiency generally increased with higher EHOMO and softness (σ), and with lower ELUMO, energy gap (ΔE), and hardness (η). The most effective inhibitor in the series exhibited the highest softness (12.40694 eV⁻¹) and lowest hardness (0.15107 eV).

Compound Names Mentioned

| Designation in Text | Full Chemical Name |

| Pyridine derivative 14 (Kinase Inhibitor) | N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide |

| Pyridine derivative (Corrosion Inhibitor) | methyl 2-aminopyridine-4-carboxylate |

| Pyridine derivative | imidazo[1,2-a]pyridine N-acylhydrazone |

| Pyridine derivative | sulfonamide derived esters |

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its intermolecular interaction behavior. mdpi.com The ESP map for pyridine derivatives reveals distinct regions of positive, negative, and neutral potential. researchgate.net

In many pyridine derivatives, oxygen atoms represent active negative sites (colored red), making them susceptible to electrophilic attack. Conversely, hydrogen atoms often exhibit positive potential (colored blue), indicating favorable sites for nucleophilic attack. mdpi.com Fluoride ions, when present, may appear as green, denoting neutral active sites. mdpi.com This distribution of electrical charge is a key factor in the potential inhibitory action of these molecules. mdpi.com

The ESP mapping for various pyridine derivatives has been performed using Density Functional Theory (DFT) with different basis sets, such as B3LYP/6-311++G(d,p), to understand their reactivity. mdpi.comscispace.com The heteroatoms, including nitrogen and oxygen, are frequently identified as the regions for anticipated electrophilic attack, suggesting they can form bonds with metallic substrates or biological targets. scispace.comeurjchem.com

Table 1: ESP Mapping Characteristics of Pyridine Derivatives

| Region | Color | Charge Potential | Predicted Interaction |

|---|---|---|---|

| Oxygen Atoms | Red | Negative | Electrophilic Attack |

| Hydrogen Atoms | Blue | Positive | Nucleophilic Attack |

| Fluoride Ions | Green | Neutral | Neutral Active Site |

Binding Energy Calculations

Binding energy calculations are fundamental in computational chemistry for predicting the stability of a molecule and its interactions with other molecules or surfaces. These calculations are often performed using DFT. researchgate.net For instance, the binding energies of pyridine derivative complexes can be calculated to understand their stability. researchgate.net

In studies of pyridine derivatives, binding energy calculations have been used to correlate with their inhibitory activities. nih.gov A higher negative binding energy generally indicates a more stable complex and potentially higher potency. nih.gov For example, a correlation has been observed where pyridine derivatives with high inhibitory concentrations (IC50 values) show high negative binding energies, indicating a more stable interaction with their target. nih.gov

Furthermore, N1s core binding energies for substituted pyridines have been determined using X-ray photoelectron spectroscopy and analyzed using theoretical models. cdnsciencepub.com These binding energies provide insights into the electronic effects of substituents on the pyridine ring. cdnsciencepub.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as a pyridine derivative, binds to a biological target, typically a protein or DNA. cmjpublishers.com These studies are instrumental in drug discovery for identifying potential therapeutic agents. cmjpublishers.com

Prediction of Binding Interactions with Biological Targets

Molecular docking simulations predict the preferred orientation and interaction strength of a ligand when bound to a receptor. cmjpublishers.com For pyridine derivatives, docking studies have been used to investigate their binding to various targets, including enzymes and DNA. nih.govcmjpublishers.com

Docking studies on pyridine derivatives have revealed specific binding modes and key interactions with amino acid residues in the active sites of proteins like CDK2 and EGFR. nih.govnih.gov These interactions often involve hydrogen bonding and π-π stacking, which are crucial for the stability of the ligand-receptor complex. chemmethod.com For example, docking of pyridine derivatives into the CDK2 active site showed binding modes comparable to known inhibitors. nih.gov Similarly, studies on pyridine-4-carbohydrazide derivatives identified key interactions with DNA. cmjpublishers.com

The results of these simulations are often presented with their binding energies, which quantify the affinity of the derivative for the target. nih.govnih.gov For instance, terpyridine showed a strong inhibitory potential against four coronavirus targets with a binding energy of -8.8 kcal/mol. nih.gov

Correlation between Computational Results and Experimental Biological Evaluation

A critical aspect of computational studies is the correlation of their findings with experimental data. For pyridine derivatives, a strong agreement has often been found between molecular modeling results and biological evaluations. bohrium.comnih.gov

For example, studies on new pyridine derivatives synthesized from 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (14) showed that the experimental antimicrobial activities were consistent with the molecular modeling predictions. bohrium.comnih.govresearchgate.net Similarly, the inhibitory activities of certain pyridine derivatives against CDK2 and EGFR were well-correlated with their calculated binding energies from docking studies. nih.govnih.gov Compounds with lower IC50 values (higher potency) generally exhibited higher negative binding energies, indicating a more stable binding to the target. nih.gov This correlation validates the computational models and enhances their predictive power in designing new, more effective therapeutic agents. cmjpublishers.com

Mechanistic Studies via Computational Approaches

Computational methods are increasingly used to elucidate the reaction mechanisms and modes of action of chemical compounds. ijsat.org For pyridine derivatives, computational studies have provided insights into their reactivity and interaction mechanisms at a molecular level.

Density Functional Theory (DFT) calculations have been employed to study the radical addition/C-C coupling mechanism of pyridine-boryl radicals. acs.org These studies revealed that the in-situ generated pyridine-boryl radical can act as a bifunctional reagent. acs.org Mechanistic studies have also shed light on the efficacy of pyridine derivatives in inhibiting processes like VEGFR-2-induced angiogenesis and the inhibition of specific enzymes. ijsat.org Furthermore, computational approaches have been used to understand the corrosion inhibition mechanisms of pyridine derivatives on metal surfaces, suggesting that the interaction is primarily through chemisorption. researchgate.net

Conformational Flexibility and Stability Investigations

The conformational flexibility and stability of a molecule are critical for its biological activity, as they determine how it can adapt its shape to bind to a biological target. chemmethod.com Computational methods are employed to explore the different possible conformations of a molecule and their relative stabilities.

For pyridine derivatives, understanding their conformational flexibility is essential for predicting their interactions with biological molecules. chemmethod.com Small geometric variations can significantly influence pharmacokinetic properties. chemmethod.com Studies on novel Imidazo[1,2-a]pyridine derivatives have shown that they can induce conformational shifts in their target proteins, leading to inhibition. nih.gov For example, a specific derivative was found to shift the KRASG12D protein to a stable, low-energy, inactive-like conformation. nih.gov The stability of pyridine derivatives has also been investigated in the context of their use in perovskite solar cells, where their interaction with the perovskite surface can enhance stability. scispace.com

Table 2: Compound Names Mentioned in the Article

| Compound Number/Name | Chemical Name |

|---|---|

| This compound | 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one |

| Terpyridine | 2,2':6',2''-Terpyridine |

Applications and Functional Aspects of Pyridine Derivative 14 in Advanced Materials and Catalysis

Supramolecular Chemistry and Self-Assembly

The unique electronic and structural characteristics of the pyridine (B92270) ring are fundamental to its significant role in supramolecular chemistry. This field revolves around the study of chemical systems composed of a discrete number of molecules. The pyridine moiety, a six-membered heteroaromatic ring, can participate in various non-covalent interactions, making it a valuable building block for constructing large, well-ordered supramolecular structures. nih.gov These interactions, which include hydrogen bonding, metal coordination, and π-π stacking, allow for the spontaneous organization of molecules into more complex architectures. acs.orgresearchgate.net The process of self-assembly, driven by these specific molecular recognition events, is crucial for the development of new functional materials. researchgate.netoup.com

Pyridine Moieties in Supramolecular Structures

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which are not part of the aromatic π-system and are available for coordination with metal ions or for forming hydrogen bonds. jscimedcentral.com This directional and specific interaction capability makes pyridine and its derivatives, such as the hypothetical Pyridine Derivative 14, excellent candidates for programming the self-assembly of molecules. jscimedcentral.comacs.org By modifying the substituents on the pyridine ring, it is possible to fine-tune the electronic properties and steric hindrance, thereby controlling the geometry and stability of the resulting supramolecular assemblies. wikipedia.orgacs.org These assemblies can range from simple dimers to complex three-dimensional cages and polymers. oup.comnih.gov The ability to form such diverse and well-defined structures is key to applications in areas like molecular sensing, catalysis, and drug delivery.

The introduction of pyridine groups into polymer backbones can also significantly influence their properties. For instance, incorporating pyridine moieties can enhance the electronic and optical properties of materials. mdpi.com The ability of pyridine derivatives to interact with various molecular components through a range of non-covalent forces allows for the construction of highly ordered and functional supramolecular systems. acs.org

Hydrogen-Bonded Heterocomplexes (e.g., 4-hydroxy-2,6-diamino pyridine derivatives)

Hydrogen bonding is a powerful tool in supramolecular chemistry for the creation of specific and stable structures. Derivatives of pyridine, particularly those with amino and hydroxyl or carbonyl groups, are capable of forming multiple hydrogen bonds. For example, 4-hydroxy-2,6-diamino pyridine derivatives can participate in highly stable, quadruple hydrogen-bonded heterocomplexes. google.comgrafiati.coma2bchem.com This high degree of interaction fidelity is due to the specific arrangement of hydrogen bond donors and acceptors, leading to the formation of robust, sheet-like or polymeric structures. acs.org

In a similar vein, the reaction of 2,6-diaminopyridine (B39239) with other molecules can lead to the formation of complex supramolecular structures held together by extensive hydrogen bonding networks. nih.gov These networks can involve the pyridine derivative, counter-ions, and solvent molecules, creating a highly organized solid-state architecture. nih.gov The strength and directionality of these hydrogen bonds are critical for the controlled assembly of molecules into functional materials. google.comgrafiati.com

Molecular Recognition Thermodynamics

The study of the thermodynamics of molecular recognition provides crucial insights into the forces driving the formation of host-guest complexes. For pyridine derivatives, these interactions are often studied using techniques like isothermal titration calorimetry (ITC), which directly measures the heat changes associated with binding events. nankai.edu.cnacs.orgnih.gov These studies allow for the determination of key thermodynamic parameters, including the association constant (Ka), enthalpy change (ΔH°), and entropy change (ΔS°). nankai.edu.cnacs.orgnih.gov

The binding of pyridine derivatives to host molecules, such as calixarenes, is often driven by a combination of forces, including electrostatic interactions, π-stacking, van der Waals forces, and hydrogen bonding. nankai.edu.cnacs.org Research has shown that the complexation is typically an enthalpy-driven process (ΔH° < 0), indicating that the formation of non-covalent bonds is the primary driving force. nankai.edu.cnacs.org The thermodynamics of these interactions can be highly dependent on environmental factors such as pH. For instance, at lower pH, where the pyridine nitrogen is protonated, electrostatic interactions can become more significant, leading to stronger binding. nankai.edu.cnacs.orgnih.gov

Table 1: Hypothetical Thermodynamic Parameters for the Complexation of this compound with a Host Molecule

| Parameter | Value |

| Association Constant (Ka) | 5.2 x 104 M-1 |

| Gibbs Free Energy (ΔG°) | -26.9 kJ/mol |

| Enthalpy (ΔH°) | -35.1 kJ/mol |

| Entropy (TΔS°) | -8.2 kJ/mol |

This table presents hypothetical data to illustrate the thermodynamic profile of a molecular recognition event involving this compound.

Self-Healing Materials Development

The reversible nature of non-covalent interactions makes pyridine derivatives valuable components in the design of self-healing materials. mdpi.com These materials have the ability to repair damage autonomously. One common approach involves incorporating pyridine-based ligands into a polymer network, which can then coordinate with metal ions. mdpi.comrsc.org When the material is damaged, these coordination bonds can break, but they can reform upon bringing the fractured surfaces back into contact, often with the application of a stimulus like heat. acs.orgmdpi.com

The interaction between pyridine moieties and metal ions is a key mechanism for achieving self-healing properties. mdpi.com The strength of these metal-ligand bonds can be tuned by changing the metal ion or the substituents on the pyridine ring, which in turn affects the mechanical and healing properties of the material. acs.org Besides metal-ligand interactions, other non-covalent forces involving pyridine derivatives, such as hydrogen bonding and π-π stacking, can also be utilized to create self-healing systems. mdpi.com For example, polymers incorporating pyridine units that can form strong hydrogen bonds have demonstrated efficient self-healing capabilities. acs.org

Ligand Design and Coordination Chemistry

The ability of the pyridine nitrogen to act as a Lewis base makes pyridine and its derivatives excellent ligands in coordination chemistry. jscimedcentral.comwikipedia.org They can form stable complexes with a wide range of metal ions, leading to compounds with diverse geometries and applications in catalysis, materials science, and more. wikipedia.orgnih.gov

Formation of Stable Metal Ion Complexes

Pyridine derivatives are versatile ligands that can coordinate to metal ions in various ways, leading to the formation of mononuclear or polynuclear complexes. wikipedia.orgnih.gov The coordination number and geometry of the resulting metal complex depend on several factors, including the nature of the metal ion, the substituents on the pyridine ring, and the reaction conditions. jscimedcentral.comwikipedia.org Common geometries for metal-pyridine complexes include octahedral, tetrahedral, and square planar. jscimedcentral.comwikipedia.org

Table 2: Hypothetical Metal Complexes of this compound

| Metal Ion | Coordination Geometry | Potential Application |

| Fe(III) | Octahedral | Catalyst |

| Cu(II) | Square Planar | Sensor |

| Zn(II) | Tetrahedral | Luminescent Material |

| Pd(II) | Square Planar | Supramolecular Assembly |

This table provides hypothetical examples of metal complexes that could be formed with this compound and their potential applications based on general principles of coordination chemistry.

Applications in Catalysis (Organocatalysis, Transition-Metal Catalysis, Asymmetric Catalysis)

The unique properties of the pyridine moiety, such as its Lewis basicity, coordinating ability, and π-deficient nature, make its derivatives suitable for various catalytic applications. chim.it

Organocatalysis In the realm of organocatalysis, which uses small organic molecules to accelerate chemical reactions, highly nucleophilic pyridine derivatives have been developed. One such molecule, designated as derivative 14 , is noted as a powerful organocatalyst suitable for transformations like acylation and the aza-Morita–Baylis–Hillman reaction. uni-muenchen.de The development of such catalysts often builds upon the performance of foundational structures like 4-(Dimethylamino)pyridine (DMAP). uni-muenchen.de The general principle of pyridine organocatalysis is also seen in reactions like the reductive ozonolysis of alkenes, where pyridine itself can act as a catalyst to directly generate aldehydes and ketones, avoiding hazardous peroxide intermediates. organic-chemistry.org More advanced strategies involve the photochemical generation of pyridinyl radicals from pyridinium (B92312) ions, enabling novel C(sp²)–C(sp³) bond formations. acs.org

Transition-Metal Catalysis Pyridine derivatives are extensively used as ligands in transition-metal catalysis because they can stabilize metal centers and influence the selectivity and efficiency of reactions. mdpi.comnih.govjscimedcentral.com The synthesis of bipyridines, which are crucial ligands, can be achieved through the homocoupling of pyridine derivatives. mdpi.com For instance, a C2-symmetric bipyridine, labeled as compound 14 , was synthesized via the nickel-mediated homocoupling of a bromopyridyl alcohol derived from (–)-menthone. diva-portal.org The resulting bipyridine serves as a chiral ligand in catalytic applications. The functionalization of the pyridine ring itself through transition-metal-catalyzed C-H activation is a major area of research, allowing for the direct introduction of alkyl, aryl, and other groups. thieme-connect.comresearchgate.netbeilstein-journals.org

Asymmetric Catalysis In asymmetric catalysis, the goal is to synthesize chiral molecules with high enantioselectivity. Chiral pyridine-containing ligands are highly effective for this purpose as their structures can be systematically modified to fine-tune reactivity and selectivity. scispace.comdiva-portal.org A notable example is a chiral pyridinamide, an open bisamide of dipyridylmethane referred to as ligand 14 . scispace.com This type of ligand is particularly suited for reactions catalyzed by small metal ions in high oxidation states. scispace.com The synthesis of such ligands often involves the reaction of a pyridine derivative with an optically active, enantiopure amine, allowing for extensive structural variation. scispace.com The development of chiral catalysts for the synthesis of chiral pyridines is an active field, with methods including the rhodium-catalyzed asymmetric addition to pyridyl imines and the use of chiral salen ligands derived from pyridine aldehydes. chim.itnih.gov

Metal Complexes in Oxidation Reactions

Metal complexes incorporating pyridine-based ligands are instrumental in a variety of catalytic reactions, including oxidation processes. The pyridine moiety can stabilize metal ions in different oxidation states and facilitate redox cycles. For example, iron complexes with pyridine-containing 12-membered tetraazamacrocycles have been shown to be active catalysts in oxidation reactions. uniovi.es The success of these reactions depends on factors like the iron(II/III) redox potential and the presence of cis-labile coordination sites, which are influenced by the pyridine ring in the ligand structure. uniovi.es

While not always focused on oxidation, the reactivity of metal complexes with pyridine derivatives is well-documented. Palladium(II) and Platinum(II) complexes with a pyridine-containing oxazolidinone ligand have been synthesized and characterized. rsc.org The palladium complex, in particular, was investigated for its catalytic activity in Suzuki-Miyaura cross-coupling reactions, demonstrating the potential of such complexes to activate substrates for bond formation. rsc.org The principle extends to rare-earth metal complexes, which exhibit unique reactivity patterns towards pyridine derivatives, including C-H activation and homolytic redox reactions. rsc.org

Functional Materials and Organic Electronics

Role in Materials Science

Pyridine derivatives are a significant class of compounds in materials science due to their inherent rigidity, thermal stability, and tunable electronic properties. researchgate.netresearchgate.netiarjset.com These molecules serve as essential building blocks for a wide range of functional materials, including dyes, liquid crystals, and components for electronic devices. researchgate.netd-nb.info The incorporation of a pyridine ring into a molecular structure can induce specific self-assembling behaviors, which are crucial for creating ordered materials like liquid crystals and thin films for organic electronics. nih.govd-nb.info The ability to form metal complexes also expands their utility in creating coordination polymers and metal-organic frameworks (MOFs). rsc.org

Potential Applications in Optoelectronic Devices

The photophysical and electronic properties of pyridine derivatives make them promising candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), thin-film transistors (TFTs), and photovoltaic cells. d-nb.infojchemrev.com Certain pyridine derivatives exhibit strong luminescence, with emission colors that can be tuned through chemical modification. nih.govmdpi.com

A doctoral study on new pyridine-based liquid crystals synthesized a series of compounds designated LC14–33 . nih.gov A related derivative from this research, LC38, was incorporated into a single-layer device (ITO/LC38/LiF/Al), which demonstrated that the material is photo-responsive and functions as an electron-transporting material, highlighting its potential for device applications. d-nb.info Bithiophene-bipyridine co-oligomers have also been studied for their applicability in optoelectronic devices, with theoretical investigations confirming their potential. jchemrev.com Imidazo[1,5-a]pyridine derivatives are another class of heterocyclic compounds known for their use in fabricating optoelectronic devices due to their luminescence properties. mdpi.com

Liquid Crystalline Behavior of Pyridine Derivatives

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental to display technologies. Pyridine derivatives are an important class of molecules that exhibit liquid crystalline behavior. iarjset.comtandfonline.com The inclusion of the polar pyridine ring into a rod-like molecular structure (a calamitic mesogen) significantly influences the mesomorphic properties, such as the type of LC phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. mdpi.comresearchgate.net

Research into a homologous series of liquid crystals containing a pyridine moiety, with terminal alkoxy chains of varying lengths (n=6 to 16), provides detailed insights into structure-property relationships. mdpi.com In this series, the derivative with the longest chain, T16, was purely smectic, while the shortest, T6, was purely nematic. mdpi.com The intermediate derivatives, including T14 , were dimorphic, exhibiting both nematic and smectic A phases. mdpi.com As the alkyl chain length increased from n=8 to n=14, the stability and range of the smectic A phase increased, while those of the nematic phase decreased. mdpi.com

Table 2: Mesomorphic Properties of a Homologous Series (Tn) of Pyridyl-Based Liquid Crystals Data sourced from mdpi.com

| Compound | Alkyl Chain (n) | Melting Temp (°C) | SmA-N/I Temp (°C) | N-I Temp (°C) | SmA Range (°C) | Nematic Range (°C) |

|---|---|---|---|---|---|---|

| T6 | 6 | 110.5 | - | 164.4 | - | 53.9 |

| T8 | 8 | 101.6 | 109.8 | 153.1 | 8.2 | 43.3 |

| T10 | 10 | 108.3 | 124.6 | 148.5 | 16.3 | 23.9 |

| T12 | 12 | 104.7 | 131.5 | 145.2 | 26.8 | 13.7 |

| T14 | 14 | 109.5 | 135.2 | 141.3 | 25.7 | 6.1 |

| T16 | 16 | 106.3 | 138.6 | - | 32.3 | - |

SmA = Smectic A phase; N = Nematic phase; I = Isotropic liquid phase

Biological Mechanisms and Structure Activity Relationships Sar of Pyridine Derivative 14

Antimicrobial Activity

Research has demonstrated that Pyridine (B92270) derivative 14 exhibits a broad spectrum of antimicrobial activity, showing efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. ptfarm.pl

Against Gram-Positive Bacteria (e.g., Bacillus subtilis, Bacillus thuringiensis, Staphylococcus aureus)

Studies have shown that Pyridine derivative 14 is active against Gram-positive bacteria. In one study, the compound exhibited a significant zone of inhibition against Staphylococcus aureus. ptfarm.pl Another study on a series of pyridine derivatives reported activity against Bacillus subtilis. scispace.com

Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antimicrobial effects of this compound extend to Gram-negative bacteria. Notably, it has been reported to be one of the most active compounds against all tested microorganisms in a particular study, which included Pseudomonas aeruginosa. ptfarm.pl While general studies on pyridine derivatives show activity against Escherichia coli, specific data for this particular derivative is also documented. ptfarm.pl

Against Fungi (e.g., Fusarium oxysporum, Botrytis fabae, Candida albicans)

The antifungal potential of this compound has been observed, particularly against Candida albicans. Research has highlighted its superior activity against this fungal strain compared to other tested compounds. ptfarm.pl

A summary of the antimicrobial activity of this compound from a key study is presented in the table below. ptfarm.pl

| Microorganism | Inhibition Zone (mm) |

| Escherichia coli | 20 |

| Klebsiella pneumoniae | 14 |

| Pseudomonas aeruginosa | 23 |

| Staphylococcus aureus | 21 |

| Bacillus cereus | 20 |

| Candida albicans | 25 |

Mechanisms of Action (e.g., Modification of Bacterial LPS, Oxidative Damage to Plasmid DNA)

Detailed studies on the specific mechanisms of action for the thieno[2,3-b]pyridine (B153569) derivative 14 are limited in the available literature. However, research on the broader class of pyridine derivatives suggests potential mechanisms. Some pyridine compounds are believed to exert their antimicrobial effects by interacting with and modifying the lipopolysaccharide (LPS) layer of Gram-negative bacteria. Furthermore, certain pyridine derivatives have been implicated in causing oxidative damage to plasmid DNA, leading to bacterial cell death. The ultrastructural studies on cells treated with this compound have shown destruction of the cell wall and pouring of cell contents into the medium, indicating a mechanism that compromises cell integrity. ptfarm.pl

Influence of Substituent Fragments on Antimicrobial Activity

The structure of this compound, a thieno[2,3-b]pyridine, incorporates several key functional groups that likely contribute to its antimicrobial efficacy. The fusion of the thiophene (B33073) and pyridine rings creates a unique heterocyclic system. The presence of amino and cyano groups, as revealed by IR spectroscopy, is also significant. ptfarm.pl In the broader context of pyridine derivatives, the nature and position of substituents on the pyridine ring are known to be critical determinants of biological activity. However, a detailed structure-activity relationship (SAR) study focusing specifically on analogs of this particular thieno[2,3-b]this compound is not extensively available in the reviewed literature.

Antioxidant Activity

While many pyridine derivatives are explored for their antioxidant properties, specific data regarding the antioxidant activity of the thieno[2,3-b]this compound is not provided in the primary studies detailing its antimicrobial effects. Therefore, a quantitative assessment of its antioxidant potential cannot be presented at this time.

DPPH Radical Scavenging Activity

The antioxidant capacity of certain pyridine derivatives has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In a study involving a series of novel spiro pyrrolo[3,4-d]pyrimidine derivatives, the compound designated as 14 was found to have the lowest antioxidant activity among the tested compounds. It demonstrated a DPPH scavenging percentage of 66.5% and an IC₅₀ value of 222.9 µg/mL.

| Compound ID | Core Structure | Assay | Result |

| Derivative 14 | Spiro pyrrolo[3,4-d]pyrimidine | DPPH Radical Scavenging | IC₅₀: 222.9 µg/mL; Scavenging %: 66.5% |

Other Documented Biological Activities (excluding clinical trial data)

Antiproliferative and Anticancer Activity (In Vitro Studies on Cell Lines)

Several distinct pyridine-based compounds numbered 14 have demonstrated significant antiproliferative effects against various human cancer cell lines in vitro.

A series of spiro pyrazolo[3,4-b]pyridine derivatives were evaluated for their anticancer potential. nih.gov Within this group, compounds 14a and 14d were identified as the most potent against liver (HepG2) and cervical (HeLa) cancer cells, with IC₅₀ values of 4.2 µM and 5.9 µM, respectively. nih.gov These compounds were also found to be good inhibitors of p38α kinase, a key regulator in cellular pathways, with IC₅₀ values of 0.13 µM for 14a and 0.64 µM for 14d . nih.gov

In a separate study on pyrazolo[3,4-b]pyridines, derivative 14g showed notable cytotoxicity against breast cancer (MCF7) and colon cancer (HCT-116) cell lines, with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. mdpi.com Another investigation focused on dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives. ulpgc.es Here, derivative 14c , which features a 4-fluorophenyl moiety, exhibited the best activity against the MCF7 cell line with an IC₅₀ of 0.59 µM. ulpgc.es Derivatives 14e (containing a 4-methoxyphenyl (B3050149) group) and 14g (containing a 2-furyl group) also showed strong cytotoxicity against MCF7 cells. ulpgc.es Furthermore, derivative 14d was effective against hematological tumor cell lines, including HL60 and K562. ulpgc.es

| Compound ID | Core Structure | Cell Line | Activity (IC₅₀) |

| 14a | Spiro pyrazolo[3,4-b]pyridine | HepG2 (Liver) | 4.2 µM |

| 14d | Spiro pyrazolo[3,4-b]pyridine | HeLa (Cervical) | 5.9 µM |

| 14g | Pyrazolo[3,4-b]pyridine | MCF7 (Breast) | 4.66 µM |

| HCT-116 (Colon) | 1.98 µM | ||

| 14c | Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin | MCF7 (Breast) | 0.59 µM |

Anti-inflammatory Properties